This compound belongs to the class of pyrrolopyridines, which are bicyclic heterocycles that combine features of both pyrrole and pyridine. Pyrrolopyridines are known for their diverse biological activities and are often explored for their potential in treating various diseases, including cancer and neurological disorders.
The synthesis of 3,4-dibromo-1H-pyrrolo[3,2-c]pyridine can be achieved through several methods. A common synthetic route involves the following steps:
These reactions typically require careful control of temperature and reaction times to optimize yields and minimize side reactions.
The molecular structure of 3,4-dibromo-1H-pyrrolo[3,2-c]pyridine can be described as follows:
The molecular formula is C_7H_5Br_2N, with a molecular weight of approximately 246.93 g/mol. Its structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine participates in various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The mechanism of action for 3,4-dibromo-1H-pyrrolo[3,2-c]pyridine is primarily linked to its interactions with biological targets:
Research indicates that derivatives of pyrrolopyridines often exhibit anticancer properties by disrupting microtubule dynamics or inhibiting specific kinases involved in cancer progression.
The physical and chemical properties of 3,4-dibromo-1H-pyrrolo[3,2-c]pyridine include:
These properties are essential for determining its suitability for various applications in medicinal chemistry.
3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine has several notable applications:
The introduction of bromine atoms at the C3 and C4 positions of the pyrrolo[3,2-c]pyridine core represents a critical transformation, enabling further derivatization via cross-coupling reactions. This electron-deficient fused heterocyclic system exhibits distinct reactivity patterns compared to simpler pyrroles or pyridines, necessitating specialized bromination protocols.
Table 1: Bromination Methods for Pyrrolo[3,2-c]pyridine Derivatives
Brominating Agent | Solvent | Temperature (°C) | Regioselectivity | Key Observations | Reference Support |
---|---|---|---|---|---|
Bromine (Br₂) | DCM | 0 to 25 | C3 > C4 | Requires controlled addition to avoid polybromination | [8] |
N-Bromosuccinimide (NBS) | DMF | 80 | C4 > C3 | Polar solvents favor C4 electrophilic attack | [6] |
NBS with Lewis Acid | Acetonitrile | Reflux | C3/C4 mixture | FeCl₃ or AlCl₃ alters regiochemistry unpredictably | [8] |
Achieving positional control during bromination hinges on exploiting the inherent electronic asymmetry of the pyrrolo[3,2-c]pyridine ring. The C3 position, adjacent to the pyrrolic nitrogen, demonstrates heightened nucleophilicity, facilitating initial electrophilic attack under mild conditions (e.g., Br₂ in DCM at 0°C). This yields 3-bromo derivatives as primary products. Conversely, bromination at higher temperatures (80°C) using NBS in polar aprotic solvents like DMF favors substitution at the electron-deficient C4 position of the pyridine ring. Computational studies reveal that solvent coordination significantly modulates the local electron density at C4, overriding innate ring nucleophilicity patterns. Careful stoichiometric control (2.0-2.2 equivalents) is essential for generating the 3,4-dibrominated product while minimizing tribromide formation.
Transition metal catalysts offer pathways to override inherent regiochemical preferences. Palladium(II) acetate, when employed in sub-stoichiometric quantities (5-10 mol%) with NBS, directs bromination exclusively to the C4 position, even at ambient temperature. This occurs via coordination of the pyrrolic nitrogen to palladium, generating an electrophilic palladium-bromo species that attacks the adjacent pyridinic carbon (C4). Copper(I) bromide catalysts, in contrast, promote radical bromination pathways, yielding different isomer distributions. Notably, copper-mediated bromination using CuBr₂ in acetonitrile selectively provides the 3-bromo isomer through a single-electron transfer mechanism, exploiting the radical stability at C3 [8]. These catalytic methods provide complementary selectivity to classical electrophilic bromination.
Constructing the pyrrolo[3,2-c]pyridine core with pre-installed bromine atoms often proves more efficient than late-stage functionalization. This approach leverages strategically halogenated precursors to build the bicyclic framework via ring-closing reactions.
A common route involves copper-mediated cyclization of 4-amino-3-bromo-5-(2-bromoacetyl)pyridines. Treatment with copper(I) cyanide in DMF at 150°C initiates sequential nucleophilic displacement and cyclodehydration, yielding the 3,4-dibrominated pyrrolo[3,2-c]pyridine scaffold. This one-pot methodology benefits from the dual role of CuCN as both a cyanide source and a catalyst for C-N bond formation. Modifications exist using 2-bromo-5-methylpyridine-1-oxide derivatives, where fuming nitric acid introduces a nitro group ortho to the methyl group, enabling subsequent transformations into the pyrrole ring via reductive cyclization with iron/acetic acid [2] [5]. Key advantages include direct access to the 3,4-dibrominated system without requiring separate bromination steps.
Palladium catalysis enables convergent synthesis using halogenated fragments. A prominent method involves Suzuki-Miyaura coupling between 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) and appropriately functionalized aryl/heteroaryl boronic acids, assembling the core while introducing diversity at C6. This route is particularly valuable for synthesizing tricyclic derivatives bearing pharmacophoric groups. Alternatively, intramolecular direct arylation strategies are emerging. While challenging for unactivated systems, palladium/copper co-catalysis facilitates the cyclization of N-(2-bromophenyl)pyrrole derivatives, forming the central pyridine ring and installing bromine atoms in a single operation under carefully optimized conditions (Pd(OAc)₂, CuI, PPh₃, K₂CO₃, DMF, 120°C) [9]. This method offers atom economy but requires precise halogen positioning on the precursor.
Table 2: Cyclization Strategies for Core Assembly
Precursor Type | Cyclization Method | Catalyst/Reagent | Key Intermediate | Yield Range | Reference Support |
---|---|---|---|---|---|
4-Amino-3,5-dibromopyridines | Copper-mediated cyclization | CuCN, DMF, 150°C | 3-Bromo-4-cyanopyrrolopyridine | 25-40% | [5] |
2-Bromo-5-methyl-4-nitropyridine 1-oxide | Reductive cyclization | Fe powder, AcOH | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | 50-75% | [2] |
N-(2-Bromophenyl)pyrroles | Pd/Cu co-catalyzed C-H arylation | Pd(OAc)₂, CuI | 3,4-Diarylated pyrrolo[3,2-c]pyridine | 45-70% | [9] |
The 3,4-dibromo-1H-pyrrolo[3,2-c]pyridine scaffold serves as a versatile platform for further elaboration, leveraging the differential reactivity of the C3 and C4 bromine atoms towards various transformations.
The C4-bromine exhibits superior reactivity in Pd-catalyzed cross-couplings compared to the C3-bromine, attributed to reduced steric hindrance and favorable electronic effects. This differential reactivity enables sequential functionalization. Initial coupling under mild conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C) selectively replaces the C4-bromine with aryl or heteroaryl boronic acids. Subsequent coupling of the resulting 3-bromo-4-aryl derivatives requires more forcing conditions (Pd(dppf)Cl₂, AsPh₃, higher temperature) to achieve the disubstituted products. This strategy is exemplified in the synthesis of antitumor agents like compound 10t, where an indolyl group was introduced at C4 via Suzuki coupling, contributing to sub-micromolar IC₅₀ values against multiple cancer cell lines [2] [3]. The tolerance of the reaction to diverse boronic acids (aryl, heteroaryl, vinyl) underscores its utility for generating focused libraries.
Chemoselective removal of bromine atoms from polybrominated derivatives provides access to monobrominated analogs crucial for further site-specific derivatization. Zinc dust in acetic acid selectively reduces the C4-bromine in 3,4-dibromo-1H-pyrrolo[3,2-c]pyridine, yielding 3-bromo-1H-pyrrolo[3,2-c]pyridine with high selectivity (>90%). This preference arises from the lower bond dissociation energy of the C4-Br bond compared to C3-Br, a consequence of the electron-withdrawing nature of the adjacent pyridinic nitrogen. Alternatively, palladium catalysis under transfer hydrogenation conditions (Pd/C, ammonium formate, methanol) achieves similar selectivity. Conversely, selective removal of the C3-bromine is more challenging but can be accomplished using organotin hydrides (e.g., (TMS)₃SiH) with catalytic AIBN in refluxing toluene, albeit with lower selectivity (typically 3:1 in favor of the 4-bromo isomer). These pathways offer strategic routes to otherwise inaccessible monosubstituted building blocks [6].
Table 3: Post-Functionalization Reactions of 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine
Reaction Type | Conditions | Selectivity | Product | Application Example | Reference Support |
---|---|---|---|---|---|
Suzuki-Miyaura (C4) | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, Dioxane/H₂O, 80°C | C4 > C3 | 3-Bromo-4-aryl-1H-pyrrolo[3,2-c]pyridine | Antitumor agents (e.g., 10t) | [2] [3] |
Suzuki-Miyaura (C3) | Pd(dppf)Cl₂, ArB(OH)₂, AsPh₃, Toluene/Ethanol, 100°C | After C4 coupling | 3,4-Diaryl-1H-pyrrolo[3,2-c]pyridine | Kinase inhibitor scaffolds | [9] |
Selective Dehalogenation (C4) | Zn, AcOH, 25°C | C4 removal | 3-Bromo-1H-pyrrolo[3,2-c]pyridine | Access to C3-monosubstituted derivatives | [6] |
Selective Dehalogenation (C3) | (TMS)₃SiH, AIBN, Toluene, 110°C | C3 removal (lower selectivity) | 4-Bromo-1H-pyrrolo[3,2-c]pyridine | Access to C4-monosubstituted derivatives | [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7